molecular formula C13H12Cl2N4OS B274562 2-[(5-amino-4H-1,2,4-triazol-3-yl)sulfanyl]-1-[4-(2,2-dichlorocyclopropyl)phenyl]ethanone

2-[(5-amino-4H-1,2,4-triazol-3-yl)sulfanyl]-1-[4-(2,2-dichlorocyclopropyl)phenyl]ethanone

Numéro de catalogue B274562
Poids moléculaire: 343.2 g/mol
Clé InChI: YZJKFJKYEFAOOY-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-[(5-amino-4H-1,2,4-triazol-3-yl)sulfanyl]-1-[4-(2,2-dichlorocyclopropyl)phenyl]ethanone, also known as DAS181, is a novel antiviral drug that has shown promising results in preclinical studies. It is a small molecule inhibitor that targets the sialic acid receptor, which is essential for viral entry into host cells.

Mécanisme D'action

2-[(5-amino-4H-1,2,4-triazol-3-yl)sulfanyl]-1-[4-(2,2-dichlorocyclopropyl)phenyl]ethanone is a sialidase enzyme inhibitor that targets the sialic acid receptor, which is essential for viral entry into host cells. The sialidase enzyme cleaves sialic acid residues from the host cell surface, allowing the virus to enter the cell. This compound inhibits the sialidase enzyme, preventing viral entry into host cells and reducing viral replication.
Biochemical and Physiological Effects:
This compound has been shown to have a potent antiviral effect against a broad range of respiratory viruses. It has also been shown to be well-tolerated in animal models and human clinical trials. This compound does not affect the immune response to viral infection, making it a potential candidate for combination therapy with other antiviral drugs.

Avantages Et Limitations Des Expériences En Laboratoire

2-[(5-amino-4H-1,2,4-triazol-3-yl)sulfanyl]-1-[4-(2,2-dichlorocyclopropyl)phenyl]ethanone has several advantages for lab experiments, including its broad-spectrum antiviral activity, low toxicity, and well-defined mechanism of action. However, there are also limitations to its use in lab experiments, including the need for specialized equipment and expertise for synthesis and purification, as well as the cost of the drug.

Orientations Futures

There are several future directions for the development of 2-[(5-amino-4H-1,2,4-triazol-3-yl)sulfanyl]-1-[4-(2,2-dichlorocyclopropyl)phenyl]ethanone as an antiviral drug. These include the optimization of the synthesis method to reduce the cost and improve the scalability of the production process. There is also a need for further preclinical and clinical studies to evaluate the safety and efficacy of this compound in humans. Additionally, there is potential for the development of combination therapies with other antiviral drugs to improve the overall efficacy of treatment. Finally, there is a need for the development of this compound as a prophylactic treatment to prevent viral infections in high-risk populations.

Méthodes De Synthèse

The synthesis of 2-[(5-amino-4H-1,2,4-triazol-3-yl)sulfanyl]-1-[4-(2,2-dichlorocyclopropyl)phenyl]ethanone involves a multistep process starting from 4-(2,2-dichlorocyclopropyl)benzoic acid. The key step in the synthesis is the formation of the triazole ring, which is achieved through a copper-catalyzed azide-alkyne cycloaddition reaction. The final product is obtained after purification by column chromatography and recrystallization.

Applications De Recherche Scientifique

2-[(5-amino-4H-1,2,4-triazol-3-yl)sulfanyl]-1-[4-(2,2-dichlorocyclopropyl)phenyl]ethanone has been extensively studied for its antiviral activity against a broad range of respiratory viruses, including influenza virus, parainfluenza virus, and respiratory syncytial virus. In vitro studies have shown that this compound can inhibit viral replication by blocking the sialic acid receptor, which is essential for viral entry into host cells. In vivo studies in animal models have demonstrated that this compound can reduce viral load and improve survival rates.

Propriétés

Formule moléculaire

C13H12Cl2N4OS

Poids moléculaire

343.2 g/mol

Nom IUPAC

2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-1-[4-(2,2-dichlorocyclopropyl)phenyl]ethanone

InChI

InChI=1S/C13H12Cl2N4OS/c14-13(15)5-9(13)7-1-3-8(4-2-7)10(20)6-21-12-17-11(16)18-19-12/h1-4,9H,5-6H2,(H3,16,17,18,19)

Clé InChI

YZJKFJKYEFAOOY-UHFFFAOYSA-N

SMILES

C1C(C1(Cl)Cl)C2=CC=C(C=C2)C(=O)CSC3=NNC(=N3)N

SMILES canonique

C1C(C1(Cl)Cl)C2=CC=C(C=C2)C(=O)CSC3=NNC(=N3)N

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.